Ammonium, hexamethylenebis(benzyldimethyl-, dibromide
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Overview
Description
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C24H38Br2N2 and a molecular weight of 514.37992 . This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Preparation Methods
The synthesis of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) typically involves the quaternization of hexamethylenediamine with benzyl chloride in the presence of a base, followed by the addition of methyl bromide . The reaction conditions often include refluxing in an organic solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence redox behavior in complex systems.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong bases, nucleophiles like sodium hydroxide, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary but often include substituted ammonium compounds and their derivatives .
Scientific Research Applications
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial activity of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) is primarily due to its ability to disrupt microbial cell membranes . The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis . This compound targets a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Similar in antimicrobial activity but differs in its alkyl chain length and specific applications.
Cetyltrimethylammonium bromide: Known for its use in molecular biology for DNA extraction, it has a different structure and specific uses.
Dodecylbenzenesulfonic acid: While not a quaternary ammonium compound, it shares some surfactant properties and is used in similar industrial applications.
The uniqueness of this compound) lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Properties
CAS No. |
13221-98-2 |
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Molecular Formula |
C24H38Br2N2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24;;/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SXSCTOBLBXISDM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-].[Br-] |
Origin of Product |
United States |
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